N-Boc-N-ethyl-DL-phenylalanine: A Technical Guide for Peptidomimetic Design
N-Boc-N-ethyl-DL-phenylalanine: A Technical Guide for Peptidomimetic Design
Executive Summary
N-Boc-N-ethyl-DL-phenylalanine represents a critical class of "sterically demanding" amino acid building blocks. Unlike standard proteinogenic amino acids, the introduction of an ethyl group on the backbone nitrogen eliminates the hydrogen bond donor capability of the amide bond and introduces significant steric bulk.
For drug development professionals, this compound is a strategic tool used to:
-
Enhance Metabolic Stability: The N-alkylation blocks the approach of proteolytic enzymes (peptidases) that require a free amide hydrogen or specific steric clearance to cleave peptide bonds.
-
Improve Membrane Permeability: By masking the polar N-H bond, the overall lipophilicity of the peptide increases, facilitating passive transport across cell membranes (the "chameleon effect").
-
Modulate Conformation: The N-ethyl group shifts the cis/trans peptide bond equilibrium, often favoring the cis conformation or inducing specific turn structures (e.g.,
-turns) that are inaccessible to native peptides.
Part 1: Chemical Identity & Physicochemical Properties
Nomenclature and Identification
-
IUPAC Name: 2-[tert-butoxycarbonyl(ethyl)amino]-3-phenylpropanoic acid
-
Common Name: N-Boc-N-ethyl-DL-phenylalanine
-
CAS Number (L-isomer reference): 70961-24-9 (Note: The DL-form is a racemic mixture; specific CAS for the racemate is less commonly indexed but chemically analogous).
-
Molecular Formula:
-
Molecular Weight: 293.36 g/mol
Structural Analysis
The molecule consists of a phenylalanine backbone where the
-
Steric Environment: The N-ethyl group is significantly bulkier than the standard N-methyl group found in natural products like cyclosporine. This increased bulk creates severe steric clashes with the side chain (
torsion) and the preceding carbonyl oxygen, heavily influencing the peptide backbone angles ( ). -
Chirality: The "DL" designation indicates a racemic mixture (50:50) of the (
)- and ( )-enantiomers.[1] In early-stage drug discovery, racemates are often used for cost-efficiency in library generation, though the L-isomer is preferred for mimicking native protein interactions.
Physicochemical Properties
| Property | Value / Description | Implications for Lab Work |
| Physical State | Viscous oil or low-melting solid | May require gentle warming or handling as a liquid; difficult to crystallize. |
| Solubility | Soluble in DCM, DMF, THF, EtOAc | Fully compatible with standard organic synthesis and SPPS solvents. |
| Lipophilicity | High (LogP > 3.0 estimated) | Enhances cell permeability; product purification often requires high % organic mobile phase in HPLC. |
| Stability | Acid-labile (Boc group) | Avoid exposure to TFA or HCl until deprotection is intended. Stable to basic conditions used in ester hydrolysis. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of N-alkylated amino acids is non-trivial due to the risk of racemization and steric hindrance. The most robust method for generating N-Boc-N-ethyl-phenylalanine is the Benoiton-Cheung Direct Alkylation .
Protocol: Direct N-Ethylation of Boc-Phe-OH
This method utilizes sodium hydride (NaH) to generate a dianion (carboxylate and amide), followed by trapping with ethyl iodide (EtI).
Reagents:
-
Boc-DL-Phe-OH (1.0 equiv)[2]
-
Sodium Hydride (NaH), 60% dispersion in oil (3.0 - 3.5 equiv)
-
Ethyl Iodide (EtI) (8.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve Boc-DL-Phe-OH in anhydrous THF.
-
Dianion Formation: Cool the solution to 0°C. Add NaH portion-wise carefully (hydrogen gas evolution).
-
Alkylation: Add Ethyl Iodide dropwise. Allow the reaction to warm to room temperature and stir for 24–48 hours.
-
Note: The N-ethylation is slower than N-methylation due to the extra carbon bulk.
-
-
Quenching: Cool to 0°C. Quench excess NaH with water carefully.
-
Workup: Evaporate THF. Dilute with water and wash with diethyl ether (removes mineral oil and byproducts). Acidify the aqueous layer to pH 2–3 with 1N HCl (cold). Extract the product into Ethyl Acetate.[4][6]
-
Purification: Dry over
and concentrate. If the product is an oil, it can often be used directly. If purification is needed, flash chromatography (Hexane/EtOAc) is recommended.
Visualization: Synthesis Workflow
Caption: Optimized workflow for the direct N-ethylation of Boc-phenylalanine via the Benoiton method.
Part 3: Application in Peptide Synthesis
Incorporating N-Boc-N-ethyl-DL-phenylalanine into a peptide sequence presents unique challenges. The N-ethyl group acts as a "gatekeeper," sterically blocking the approach of incoming reagents.
Coupling Strategies
Challenge: Coupling the next amino acid onto the N-ethylated residue is extremely difficult. The nucleophilicity of the N-ethyl amine is low, and the steric clutter prevents standard active esters (like HOBt esters) from reacting efficiently.
Recommended Protocol:
-
Reagents: Use high-power coupling agents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are superior to DCC/DIC.
-
Conditions:
-
Use HOAt as an additive (more effective than HOBt for hindered amines).
-
Perform Double Coupling : Repeat the coupling step 2x to ensure completion.
-
Monitoring: Standard colorimetric tests (Kaiser test) may give false negatives/positives. Use Chloranil test or micro-cleavage HPLC/MS to verify coupling.
-
Conformational Impact: The Cis-Peptide Bond
In standard peptides, the trans amide bond is favored by ~1000:1. However, N-alkylation destabilizes the trans form because the N-alkyl group clashes with the side chain of the preceding residue (
-
Result: N-ethyl peptides often exist as a significant population of cis isomers (up to 30-50% depending on solvent).
-
Biological Consequence: This can induce a "kink" in the peptide chain, mimicking specific turn structures found in bioactive loops of proteins.
Caption: N-ethylation shifts the equilibrium toward the cis-amide bond, enabling the design of tight turn mimetics.
Part 4: Analytical Characterization
To validate the identity of N-Boc-N-ethyl-DL-phenylalanine, researchers should look for specific spectral signatures.
Proton NMR ( -NMR)
-
Boc Group: Strong singlet at
ppm (9H). -
N-Ethyl Group:
-
Triplet:
ppm (3H, ). -
Multiplet/Broad Signal:
ppm (2H, ). Note: This signal is often broadened or split due to cis/trans rotamers.
-
-
Phenyl Ring: Multiplet at
ppm (5H). -
-Proton: Multiplet at
ppm (1H).
Mass Spectrometry (ESI-MS)
-
Positive Mode: Look for
(316.36 Da) or (294.36 Da). -
Fragmentations: Loss of the Boc group (
Da) is common, showing a peak at .
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store at 2–8°C. The Boc group is sensitive to heat and moisture over long periods.
-
Handling: Use standard PPE (Gloves, Goggles). When using NaH for synthesis, extreme caution is required due to flammability and hydrogen gas evolution.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
-
Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
-
Chatterjee, J., et al. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
-
ChemicalBook. N-Boc-N-ethyl-L-phenylalanine Product Entry (CAS 70961-24-9).
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. N-Boc-DL-phenylalanine, 95%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 6. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
